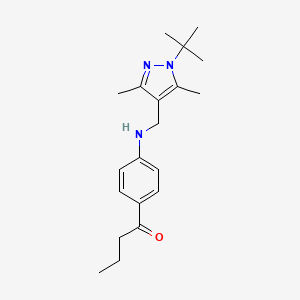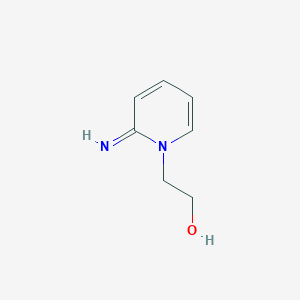
6-(Aminomethyl)-5-fluoropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-5-fluoropyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position and a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-5-fluoropyridin-3-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorinated pyridine derivative with an aminomethyl group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)-5-fluoropyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Aminomethyl)-5-fluoropyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-fluoropyridin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
6-(Aminomethyl)-5-chloropyridin-3-ol: Similar structure but with a chlorine atom instead of fluorine.
6-(Aminomethyl)-5-bromopyridin-3-ol: Contains a bromine atom instead of fluorine.
6-(Aminomethyl)-5-iodopyridin-3-ol: Features an iodine atom in place of fluorine.
Uniqueness: 6-(Aminomethyl)-5-fluoropyridin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and bioavailability compared to its halogenated analogs.
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
6-(aminomethyl)-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C6H7FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H,2,8H2 |
InChI Key |
PFUXBTKRLPGYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



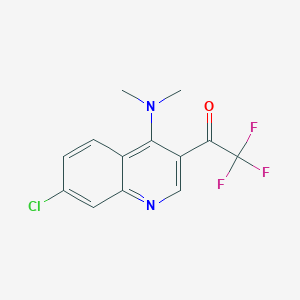
![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)
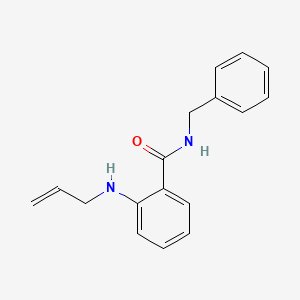

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)
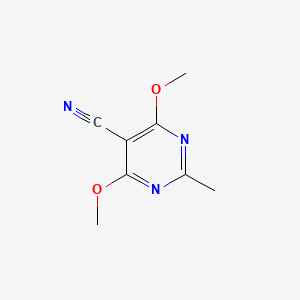


![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)
